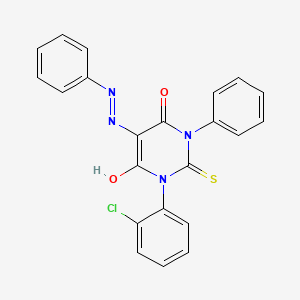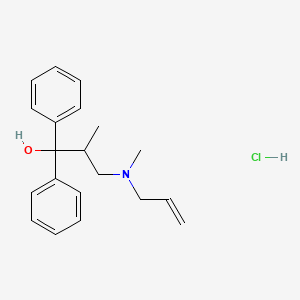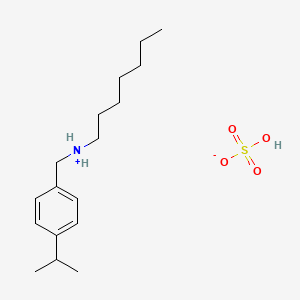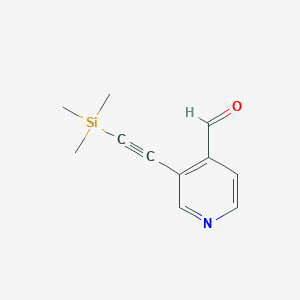
3-((Trimethylsilyl)ethynyl)isonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Trimethylsilyl)ethynyl)isonicotinaldehyde is an organic compound with the molecular formula C11H13NOSi. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to an isonicotinaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)isonicotinaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed between 3-iodoisonicotinaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
3-((Trimethylsilyl)ethynyl)isonicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: 3-((Trimethylsilyl)ethynyl)isonicotinic acid.
Reduction: 3-((Trimethylsilyl)ethynyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((Trimethylsilyl)ethynyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of 3-((Trimethylsilyl)ethynyl)isonicotinaldehyde involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives .
相似化合物的比较
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the isonicotinaldehyde moiety.
3-((Trimethylsilyl)ethynyl)pyridine: Similar structure but with a pyridine ring instead of an isonicotinaldehyde moiety.
Uniqueness
3-((Trimethylsilyl)ethynyl)isonicotinaldehyde is unique due to the presence of the isonicotinaldehyde moiety, which imparts distinct reactivity and potential applications in various fields. The combination of the trimethylsilyl, ethynyl, and aldehyde groups makes it a versatile compound for synthetic and research purposes.
属性
分子式 |
C11H13NOSi |
|---|---|
分子量 |
203.31 g/mol |
IUPAC 名称 |
3-(2-trimethylsilylethynyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)7-5-10-8-12-6-4-11(10)9-13/h4,6,8-9H,1-3H3 |
InChI 键 |
GUTVGUCXXZAUBR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C=CN=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


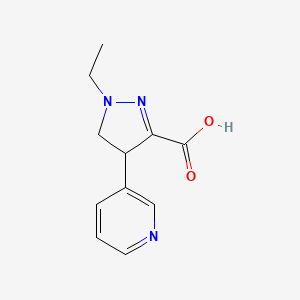
![9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-](/img/structure/B13773156.png)

![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
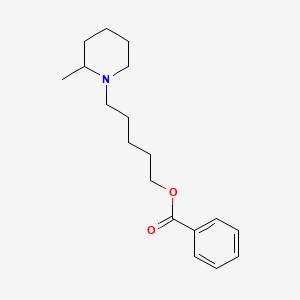


![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
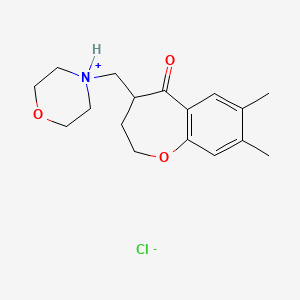
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
